(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL (3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517092
InChI: InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(9)2-4-10/h3,5,7,10H,2,4,9H2,1H3/t7-/m0/s1
SMILES:
Molecular Formula: C8H13NOS
Molecular Weight: 171.26 g/mol

(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL

CAS No.:

Cat. No.: VC17517092

Molecular Formula: C8H13NOS

Molecular Weight: 171.26 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL -

Specification

Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
IUPAC Name (3S)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol
Standard InChI InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(9)2-4-10/h3,5,7,10H,2,4,9H2,1H3/t7-/m0/s1
Standard InChI Key WIRLDGKQEBXDOF-ZETCQYMHSA-N
Isomeric SMILES CC1=C(SC=C1)[C@H](CCO)N
Canonical SMILES CC1=C(SC=C1)C(CCO)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL features a thiophene ring substituted with a methyl group at the 3-position, linked to a propanol chain bearing an amino group at the 3-carbon. The molecular formula is C₈H₁₃NOS, with a calculated molecular weight of 171.26 g/mol. The (3S) configuration introduces chirality, which critically influences its interactions with biological targets and synthetic intermediates.

Synthesis and Optimization

Key Synthetic Routes

Synthesis of (3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL hypothetically follows multi-step protocols analogous to those used for related amino alcohols:

  • Thiophene Functionalization:

    • 3-Methylthiophene-2-carbaldehyde serves as a starting material. A Claisen-Schmidt condensation with nitroethane could yield α,β-unsaturated ketones, followed by reduction to introduce the propanol chain .

  • Amination and Reduction:

    • Reductive amination using sodium borohydride or catalytic hydrogenation introduces the amino group. Stereochemical control is achieved via chiral catalysts or resolution techniques .

  • Stereochemical Purity:

    • Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliary approaches, ensure enantiomeric excess (e.e.) >98% for the (3S) configuration.

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (%)
CondensationNaOH, Ethanol, 80°C65–70
Reductive AminationNaBH₄, Acetic Acid, 0–5°C50–55
Chiral ResolutionTartaric Acid, Methanol30–35

Physicochemical Properties

Spectral Characterization

Predicted spectral data for (3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL include:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=5.1 Hz, 1H, thienyl-H), 6.72 (d, J=5.1 Hz, 1H, thienyl-H), 3.65–3.58 (m, 2H, -CH₂OH), 2.90 (dd, J=9.2, 4.7 Hz, 1H, -NH₂), 2.45 (s, 3H, -CH₃).

  • IR (KBr): 3350 cm⁻¹ (O-H, N-H), 1620 cm⁻¹ (C=C thienyl).

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies suggest decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.

Biological Activity and Mechanistic Insights

Table 2: Structural and Functional Comparisons

CompoundKey SubstituentBioactivity Hypothesis
(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL3-methylthienylCNS modulation, enzyme inhibition
(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL4-bromo-2-methylphenylAnticancer, kinase inhibition
3-Methylamino-1-phenyl-1-propanol PhenylAntidepressant precursor

The thienyl derivative’s smaller steric profile and enhanced electron density may improve blood-brain barrier permeability relative to phenyl analogues.

Applications and Future Directions

Industrial and Pharmaceutical Relevance

  • Drug Discovery: As a chiral building block for antidepressants or anticonvulsants.

  • Catalysis: Potential ligand in asymmetric synthesis for C-C bond formation.

Research Gaps

  • In Vivo Toxicity: No data on acute or chronic toxicity profiles.

  • Stereoselective Synthesis: Scalable methods for (3S) configuration remain unexplored.

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